2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide
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Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide is a useful research compound. Its molecular formula is C13H9ClF3N3O and its molecular weight is 315.68. The purity is usually 95%.
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Scientific Research Applications
Thrombin Inhibition
2-(2-Chloro-6-fluorophenyl)acetamides, closely related to the queried compound, have been identified as potent thrombin inhibitors, with specific substituents like 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine showing high efficacy (Lee et al., 2007).
Synthesis of Pyridine Carboxaldehydes
The compound's pyridine component is relevant in synthesizing pyridine carboxaldehydes via the Vilsmeier reaction, which is a significant method in organic synthesis (Amaresh & Perumal, 2000).
Metal Complex Formation
The compound's structural components are involved in forming new metal complexes, particularly with tetradentate ligands. Such complexes have diverse applications, including catalysis and material science (Al-jeboori, Al-Tawel, & Ahmad, 2010).
Antiasthma Agent Synthesis
Structurally similar compounds have been explored for their potential as antiasthma agents, highlighting the role of trifluoromethyl and pyridinyl groups in medicinal chemistry (Medwid et al., 1990).
Heterocyclic Synthesis
The queried compound's framework is utilized in synthesizing heterocyclic structures like oxadiazoles and triazoles, which have various biological activities (Karpina et al., 2019).
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-8-5-7(13(15,16)17)6-20-11(8)10(12(18)21)9-3-1-2-4-19-9/h1-6,10H,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRREUQZVOLXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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